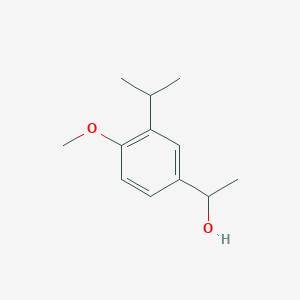
1-(3-Isopropyl-4-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropyl-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of an isopropyl group and a methoxy group attached to a phenyl ring, with an ethanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Isopropyl-4-methoxyphenyl)ethanol can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by reduction. The general steps are as follows:
Friedel-Crafts Acylation: The starting material, 3-isopropyl-4-methoxybenzene, undergoes acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3-isopropyl-4-methoxyphenyl)ethanone.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 1-(3-Isopropyl-4-methoxyphenyl)ethanone.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Isopropyl-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-1-(3-isopropyl-4-methoxyphenyl)ethanol: Similar structure with a cyclopropyl group instead of an ethanol group.
1-(3-Isopropyl-4-methoxyphenyl)ethanone: The ketone analog of 1-(3-isopropyl-4-methoxyphenyl)ethanol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(4-methoxy-3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-7-10(9(3)13)5-6-12(11)14-4/h5-9,13H,1-4H3 |
InChI Key |
YJMWSYGFHTVHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















